![molecular formula C17H24N4O2 B4935024 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide (abbreviated as PBIT) is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. PBIT is a nicotinamide derivative that has been synthesized by several methods and has shown promising results in scientific research.
作用机制
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide exerts its effects by binding to the catalytic domain of PARP-1, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage, which triggers cell death pathways, particularly in cancer cells. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been shown to modulate the activity of other enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer and leukemia cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that support tumor growth. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high specificity and potency as a PARP-1 inhibitor, which makes it a valuable tool for studying the role of PARP-1 in cellular processes. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide's effects on other enzymes and cellular processes, which may have implications for the treatment of various diseases. Additionally, the development of new synthesis methods for 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide may improve its availability and facilitate its use in scientific research.
合成方法
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized by several methods, including the reaction of 6-bromo-nicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through column chromatography. Another method involves the reaction of 6-chloronicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through recrystallization.
科学研究应用
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has shown promising results as an inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. In pharmacology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. In biotechnology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been used as a tool to study the role of PARP-1 in cellular processes.
属性
IUPAC Name |
6-(tert-butylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-6-13-9-14(23-21-13)11-19-16(22)12-7-8-15(18-10-12)20-17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYBDIXFPXZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)

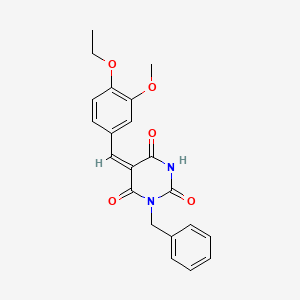
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)
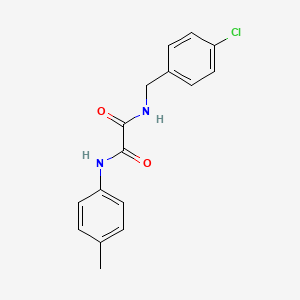

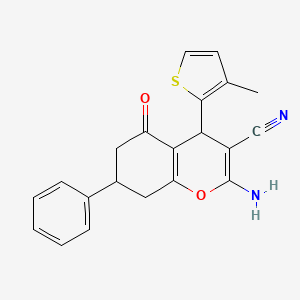
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
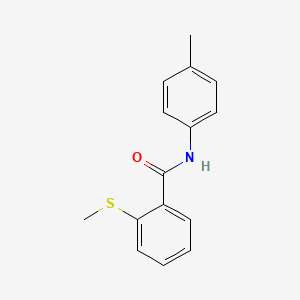
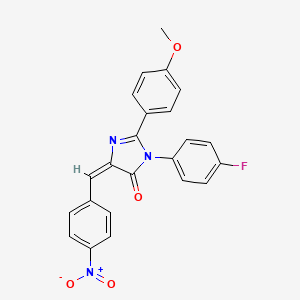
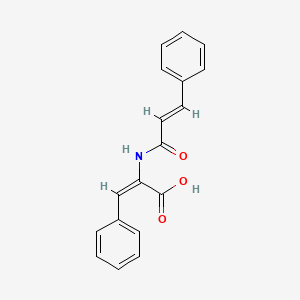
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)